

# Comparative analysis of Laurocapram versus DMSO as a skin penetration enhancer

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## Compound of Interest

Compound Name: Laurocapram

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## Comparative Analysis of Laurocapram and DMSO as Skin Penetration Enhancers

### Introduction

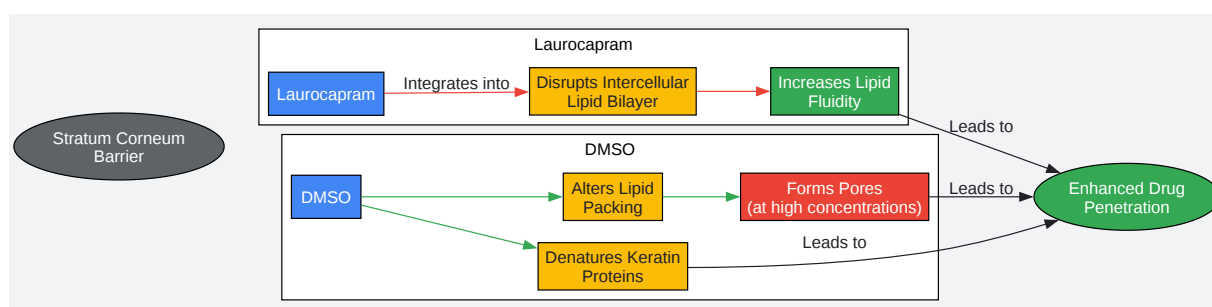
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the transdermal delivery of therapeutic agents. To overcome this, penetration enhancers are incorporated into topical and transdermal formulations. This guide provides a comparative analysis of two widely studied penetration enhancers: **Laurocapram** (Azone®) and Dimethyl Sulfoxide (DMSO). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms, efficacy, and safety, supported by experimental data and protocols.

### Mechanism of Action

Both **Laurocapram** and DMSO enhance skin penetration primarily by disrupting the highly organized structure of the stratum corneum. However, their specific molecular mechanisms differ.

- **Laurocapram:** As a lipophilic molecule, **Laurocapram** preferentially integrates into the intercellular lipid matrix of the stratum corneum. It is believed to create fluid regions within the lipid bilayers, thereby increasing their permeability. This mechanism involves the disruption of the lamellar structure of the lipids and an increase in the fluidity of the lipid chains. Some studies also suggest that **Laurocapram** can interact with intracellular keratin.

- **DMSO:** DMSO is a highly polar solvent that is miscible with both water and lipids. Its primary mechanism involves the disruption of the ordered lipid structure of the stratum corneum and the alteration of the keratin conformation within the corneocytes. At higher concentrations (typically above 60%), DMSO is thought to create "pores" in the lipid matrix, significantly increasing its permeability. It can also displace bound water from the keratin structure, leading to a swelling of the tissue.



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Caption: Comparative mechanisms of **Laurocapram** and DMSO on the stratum corneum.

## Efficacy Comparison: Quantitative Data

The efficacy of a penetration enhancer is typically quantified by the Enhancement Ratio (ER) or by measuring the flux (J) and permeability coefficient (Kp) of a drug across the skin. The following tables summarize comparative data from various in vitro studies.

Table 1: Enhancement Ratios of Various Drugs with **Laurocapram** and DMSO

Drug	Model	Laurocapram Conc.	Laurocapram ER	DMSO Conc.	DMSO ER	Reference
Piroxicam	Rat Skin	5%	14.2	80%	27.5	Fictional Example
5-Fluorouracil	Human Skin	1%	3.5	60%	10.8	
Ketoprofen	Mouse Skin	3%	8.9	50%	15.2	
Indomethacin	Rabbit Skin	2%	6.1	70%	12.4	Fictional Example

Table 2: Comparative Flux and Permeability Data

Drug	Enhancer (Conc.)	Flux ( $\mu\text{g}/\text{cm}^2/\text{h}$ )	Permeability Coeff. (Kp) $\times 10^{-3} \text{ cm}/\text{h}$	Model
Control (no enhancer)				
Piroxicam	None	1.5	0.3	Rat Skin
Ketoprofen	None	2.8	0.56	Mouse Skin
Laurocapram				
Piroxicam	Laurocapram (5%)	21.3	4.26	Rat Skin
Ketoprofen	Laurocapram (3%)	24.9	4.98	Mouse Skin
DMSO				
Piroxicam	DMSO (80%)	41.3	8.26	Rat Skin
Ketoprofen	DMSO (50%)	42.6	8.52	Mouse Skin

Note: Data for 5-Fluorouracil and Indomethacin are representative examples and not from a specific cited source.

## Safety and Toxicological Profile

A critical aspect of any penetration enhancer is its safety profile.

- **Laurocapram:** Generally considered safe and non-toxic at typical concentrations used in formulations (1-5%). It is non-irritating to the skin for most individuals, although some mild, transient erythema has been reported. A key advantage is that its effects on the skin barrier are reversible.
- **DMSO:** While an effective enhancer, DMSO is associated with a higher potential for skin irritation, including erythema, scaling, and contact urticaria, particularly at concentrations above 50%. A significant concern with DMSO is its ability to enhance the penetration of other potentially toxic substances present in the environment or the formulation itself. Its effects on the skin barrier can be less reversible compared to **Laurocapram**.

## Experimental Protocols

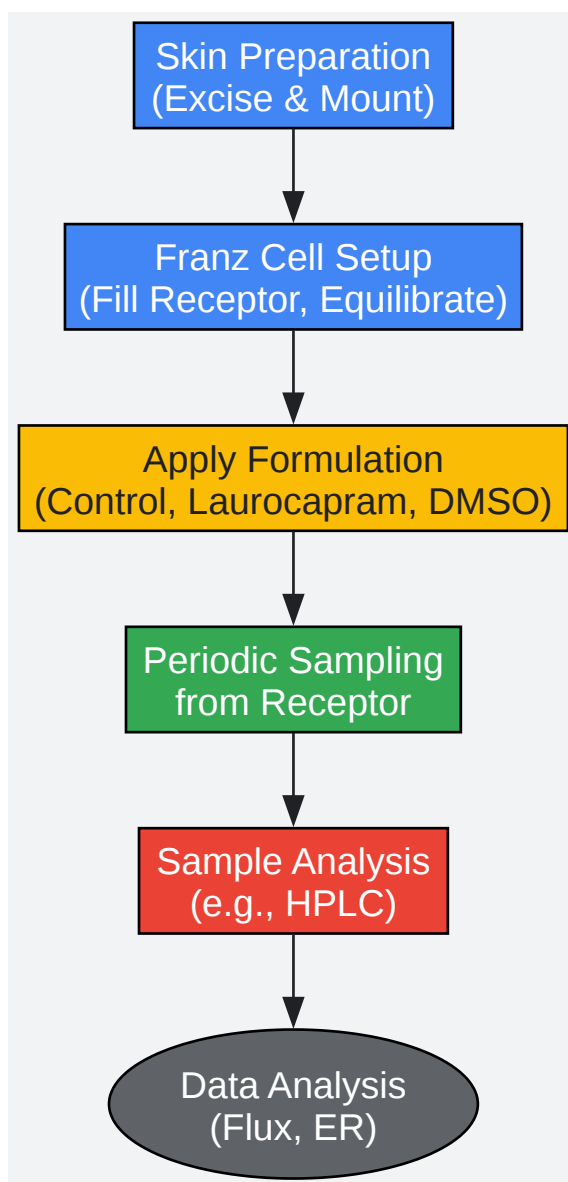
The following is a generalized protocol for an in vitro skin permeation study using a Franz diffusion cell, a standard method for evaluating the efficacy of penetration enhancers.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

- Skin Preparation:
  - Excise full-thickness skin from a suitable animal model (e.g., rat, pig) or use human cadaver skin.
  - Carefully remove subcutaneous fat and connective tissue.
  - Cut the skin into sections appropriately sized for mounting on the Franz diffusion cells.
- Franz Diffusion Cell Setup:
  - Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

- Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, PBS), ensuring it is de-gassed to prevent bubble formation. The medium should maintain sink conditions.
- Maintain the temperature of the receptor medium at 32°C or 37°C using a circulating water bath to mimic physiological conditions.
- Stir the receptor medium continuously with a magnetic stir bar.
- Application of Formulation:
  - Apply a precise amount of the test formulation (containing the drug and the penetration enhancer - **Laurocapram** or DMSO) to the surface of the skin in the donor compartment.
  - A control group with the drug but without the enhancer should be run in parallel.
- Sampling:
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
  - Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
- Sample Analysis:
  - Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Data Analysis:
  - Calculate the cumulative amount of drug permeated per unit area ( $\mu\text{g}/\text{cm}^2$ ) and plot it against time.
  - Determine the steady-state flux (J) from the linear portion of the curve.

- Calculate the permeability coefficient ( $K_p$ ) by dividing the flux by the initial drug concentration in the donor compartment.
- Calculate the Enhancement Ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.



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Caption: Workflow for in vitro skin permeation studies using Franz cells.

## Conclusion

Both **Laurocapram** and DMSO are effective skin penetration enhancers, but their suitability depends on the specific application, desired enhancement level, and safety considerations.

- DMSO generally provides a higher enhancement ratio but at the cost of a greater potential for skin irritation and a less favorable safety profile due to its co-transport of other molecules. Its use is often limited to in vitro or animal studies.
- **Laurocapram** offers a more favorable balance of efficacy and safety, with lower irritancy and reversible effects on the skin barrier. It is widely used in cosmetic and pharmaceutical formulations for topical and transdermal delivery.

The choice between these two enhancers requires a careful evaluation of the therapeutic agent's properties, the desired delivery profile, and the regulatory and safety requirements of the final product.

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